5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide: is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chlorine atom at the 5th position, a pyridin-2-ylmethyl group at the nitrogen atom, and a tetrahydrofuran-3-yl group attached to the oxygen atom at the 6th position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, pyridin-2-ylmethanol, and tetrahydrofuran.
Formation of Nicotinamide Core: The 5-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with pyridin-2-ylmethanol in the presence of a base such as triethylamine (TEA) to form the intermediate 5-chloro-N-(pyridin-2-ylmethyl)nicotinamide.
Etherification: The final step involves the etherification of the intermediate with tetrahydrofuran-3-ol in the presence of a suitable catalyst such as potassium carbonate (K₂CO₃) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the nicotinamide ring, resulting in the formation of amines or reduced nicotinamide derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridin-2-ylmethylamine derivatives.
Substitution: Formation of 5-substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals.
Biology: : It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the pyridin-2-ylmethyl and tetrahydrofuran-3-yl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(pyridin-2-ylmethyl)nicotinamide
- 6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Comparison
Structural Uniqueness: The combination of the pyridin-2-ylmethyl and tetrahydrofuran-3-yl groups in 5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide provides unique steric and electronic properties that are not present in similar compounds.
Reactivity: The presence of the chlorine atom at the 5th position and the ether linkage at the 6th position influences the compound’s reactivity, making it suitable for specific chemical transformations.
Applications: The unique structural features of this compound make it more versatile in scientific research applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-14-7-11(8-20-16(14)23-13-4-6-22-10-13)15(21)19-9-12-3-1-2-5-18-12/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYUYCBNFALMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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